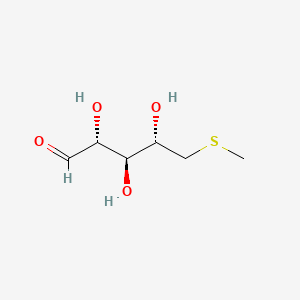
4,4'-Dipyridylmethane
Vue d'ensemble
Description
4,4’-Dipyridylmethane is a chemical compound with the molecular formula C11H10N2 . It is a derivative of pyridine, a basic heterocyclic organic compound .
Synthesis Analysis
The synthesis of 4,4’-Dipyridylmethane involves the use of commercially available and inexpensive starting materials such as aniline and benzaldehyde . In a study, a nickel (II) dipyridylmethane framework was rationally designed, synthesized, and investigated both experimentally and theoretically .Molecular Structure Analysis
The molecular structure of 4,4’-Dipyridylmethane is characterized by a molecular weight of 170.21 and a monoisotopic mass of 170.084396 Da .Physical and Chemical Properties Analysis
4,4’-Dipyridylmethane has a melting point of 36-37 °C and a predicted boiling point of 316.4±22.0 °C. Its predicted density is 1.096±0.06 g/cm3, and it has a predicted pKa of 5.79±0.10 .Applications De Recherche Scientifique
Chelating Ligands in Organometallic Chemistry
4,4'-Dipyridylmethane has been explored for its potential as a chelating ligand in organometallic chemistry. For instance, it has been synthesized and utilized in the formation of various metal complexes, demonstrating its role in bonding with metals like molybdenum and cobalt. These complexes are characterized by their structural and steric properties, offering insights into the coordination behavior of such ligands (Kyran et al., 2015) (Manzur, 1986).
In Polymer Chemistry
This compound also plays a significant role in polymer chemistry. For instance, its incorporation into styrene-divinylbenzene polymers and subsequent reaction with transition metals has been studied. This shows its potential in creating diverse polymeric materials with specific catalytic properties (Elman & Moberg, 1985).
Asymmetric Catalysis
The compound has been employed in the field of asymmetric catalysis. Chiral C1-symmetric dipyridylmethane ligands derived from natural compounds have been used in palladium-catalyzed reactions, showcasing the application of this compound derivatives in creating enantioselective catalysts (Chelucci, Chessa, & Orrù, 2004).
Coordination Properties with Transition Metals
This compound's coordination properties with transition metals have been extensively studied. The creation of complexes with copper and other metals, exploring various coordination geometries, demonstrates its versatility in forming diverse metal-ligand complexes (Adolfsson, Waernmark, & Moberg, 1994).
Orientations Futures
A recent study has shown that 4,4’-Dipyridylmethane can be used in the development of new systems capable of performing Ligand-Driven Coordination-Induced Spin State Switching (LD-CISSS). This involves inserting a 4,4’-Dipyridylmethane molecule between MoS2 layers, which enhances 2e-ORR selectivity . Another study has shown that ether derivatives of di(pyridin-2-yl)methanol, which include 4,4’-Dipyridylmethane, can be used as ligands for luminescent iridium complexes .
Propriétés
IUPAC Name |
4-(pyridin-4-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-5-12-6-2-10(1)9-11-3-7-13-8-4-11/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCSMTPTFZQWNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209600 | |
| Record name | 4,4'-Dipyridylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60776-05-8 | |
| Record name | 4,4'-Dipyridylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060776058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Dipyridylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Allyloxy)vinyl]-1,2-dimethoxybenzene](/img/structure/B1237203.png)


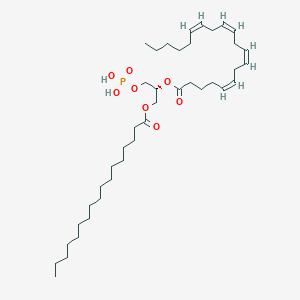
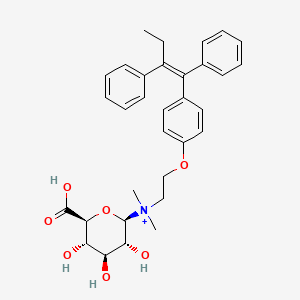

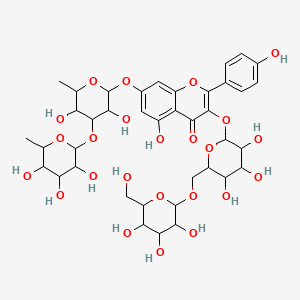

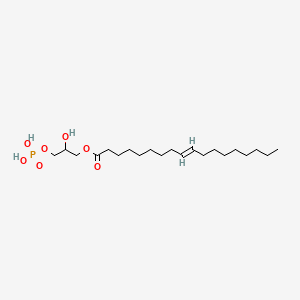

![(1S,5R,10S,11R,13R,14S,15S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B1237223.png)
